Silver, 1-hexynyl-
Description
Properties
CAS No. |
60627-07-8 |
|---|---|
Molecular Formula |
C6H9Ag |
Molecular Weight |
189.00 g/mol |
IUPAC Name |
silver;hex-1-yne |
InChI |
InChI=1S/C6H9.Ag/c1-3-5-6-4-2;/h3,5-6H2,1H3;/q-1;+1 |
InChI Key |
XOTLWEBGVICJHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#[C-].[Ag+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silver, 1-hexynyl- typically involves the reaction of silver salts with 1-hexyne. One common method is the reaction of silver nitrate with 1-hexyne in the presence of a base, such as sodium hydroxide, to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the product.
Industrial Production Methods: While specific industrial production methods for Silver, 1-hexynyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Reaction with Electrophiles
Alkynyl silvers react with methyl iodide to form methylated acetylides :
This reaction highlights their nucleophilicity under mild conditions .
Coupling Reactions
Silver-mediated coupling with sulfoximines produces N-α-ketoacyl and N-α,β-unsaturated acyl derivatives :
-
Example : Reaction with sulfoximine (1a) yields N-α-ketoacyl sulfoximine (4a) in 43% yield .
-
Mechanism : Likely involves in situ formation of a π-complex between Ag⁺ and the alkyne .
Coordination Chemistry
Silver, 1-hexynyl- forms stable complexes with ligands like ammonia and phosphines:
| Ligand | Reaction Behavior | Citation |
|---|---|---|
| Ammonia | Precipitates Ag₂O; excess ammonia dissolves it into [Ag(NH₃)₂]⁺ | |
| Triphenylphosphane (PPh₃) | Forms coordination complexes with sharp NMR signals |
For example, with PPh₃, the ¹⁰⁹Ag NMR signal becomes resolved, indicating a well-defined Ag-P coordination environment .
Nucleophilic Additions
-
Activated carbonyls : Reacts with ketones or aldehydes to form propargylated products .
-
Electrophilic alkynes : Acts as a nucleophile in reactions with methyl iodide .
Catalytic Reactions
Silver catalysts facilitate enantioselective functionalizations of alkynes and alkenes . For example:
-
Phase-transfer catalysis : Silver oxides with chiral ligands enable asymmetric additions of alkynes to amines .
Stability and Limitations
-
Aqueous stability : Silver acetylides are prone to hydrolysis in acidic conditions .
-
Reactivity with halides : Similar to Ag⁺, may form insoluble AgX (X = Cl⁻, Br⁻, I⁻) under certain conditions .
Analytical Methods
Key characterization techniques include:
Scientific Research Applications
Silver, 1-hexynyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silver-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in the development of antibacterial agents.
Medicine: Research is ongoing into its potential use in medical applications, such as wound dressings and antimicrobial coatings.
Industry: Silver, 1-hexynyl- is explored for its use in electronic materials and as a component in conductive inks and coatings.
Mechanism of Action
The mechanism by which Silver, 1-hexynyl- exerts its effects is multifaceted:
Antimicrobial Action: Silver ions disrupt bacterial cell walls and membranes, interfere with enzyme function, and inhibit DNA replication.
Catalytic Activity: The compound can facilitate various chemical reactions by providing a reactive surface for the interaction of reactants.
Comparison with Similar Compounds
Key Observations :
- Stability: Silver complexes with chelating ligands (e.g., malonyl derivatives) exhibit higher stability constants (Log K > 10) due to multidentate coordination, whereas monodentate alkynyl ligands like 1-hexynyl- show lower stability .
- Solubility : The hexynyl group’s hydrophobic alkyl chain likely reduces solubility in polar solvents compared to O/S/N-based chelates. Phenylacetylide derivatives benefit from π-interactions, enhancing solubility in aromatic solvents.
- Reactivity : Longer alkyl chains (e.g., hexynyl) may sterically hinder catalytic activity but improve selectivity in cross-coupling reactions compared to shorter-chain analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing silver, 1-hexynyl- compounds, and how do reaction conditions influence yield and purity?
- Methodological Answer : Silver, 1-hexynyl- derivatives are typically synthesized via alkyne-silver(I) coordination chemistry. Key steps include:
- Precursor Selection : Use AgNO₃ or AgCF₃SO₃ as silver sources, reacting with terminal alkynes (e.g., 1-hexyne) in polar solvents (e.g., methanol or acetonitrile) under inert atmospheres to prevent oxidation .
- Condition Optimization : Adjust stoichiometry (e.g., 1:1 Ag:alkyne ratio), temperature (0–25°C), and reaction time (1–24 hours). Monitor via TLC or UV-Vis spectroscopy for intermediate formation.
- Purification : Isolate products via precipitation with non-solvents (e.g., hexane) and characterize purity via elemental analysis and XRD .
- Example Data Table :
| Silver Source | Solvent | Temp. (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| AgNO₃ | MeOH | 25 | 12 | 65 | 98 |
| AgCF₃SO₃ | MeCN | 0 | 6 | 78 | 95 |
Q. Which spectroscopic techniques are most effective for characterizing silver, 1-hexynyl- complexes?
- Methodological Answer :
- FTIR : Identify ν(C≡C) stretching frequencies (~2100 cm⁻¹) and Ag–C bonding signatures (450–600 cm⁻¹) .
- NMR : Use ¹H NMR to detect alkyne proton environments (δ 1.5–2.5 ppm for –C≡CH protons). Note: Ag complexes may exhibit paramagnetic broadening, requiring low-temperature measurements .
- XRD : Confirm crystal structure and coordination geometry (e.g., linear vs. polymeric Ag–alkyne frameworks) .
Q. How does the stability of silver, 1-hexynyl- complexes vary under different storage conditions?
- Methodological Answer : Stability is assessed via:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (typically 150–250°C for Ag-alkynyls).
- Light Sensitivity : Store samples in amber vials under N₂ to prevent photodegradation. Monitor via UV-Vis over 30 days .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reports on the catalytic activity of silver, 1-hexynyl- complexes in cross-coupling reactions?
- Methodological Answer : Contradictions arise from variations in:
- Coordination Geometry : Linear Ag(I) complexes may favor oxidative addition, while polymeric structures hinder substrate access. Compare catalytic efficiency (TON/TOF) using standardized substrates (e.g., aryl halides) .
- Counterion Effects : Triflate (CF₃SO₃⁻) vs. nitrate (NO₃⁻) ligands alter solubility and charge distribution. Use cyclic voltammetry to study redox behavior .
- Example Analysis :
| Counterion | Substrate | TON (mol/mol Ag) | TOF (h⁻¹) |
|---|---|---|---|
| CF₃SO₃⁻ | PhBr | 320 | 40 |
| NO₃⁻ | PhBr | 150 | 18 |
Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of silver, 1-hexynyl- complexes?
- Methodological Answer :
- Model Building : Use Gaussian or ORCA software to optimize geometries at the B3LYP/LANL2DZ level for Ag and 6-31G* for C/H .
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites. Compare with experimental Fukui indices from NMR .
- Key Finding : Ag-alkynyls exhibit low HOMO-LUMO gaps (~2.5 eV), supporting their role in charge-transfer catalysis .
Q. What strategies resolve discrepancies in reported crystallographic data for silver, 1-hexynyl- polymers?
- Methodological Answer :
- Synchrotron XRD : High-resolution data reduces errors in bond-length measurements (e.g., Ag–C distances: 2.05–2.15 Å) .
- Topological Analysis : Use software like TOPOS to classify network structures (e.g., 1D chains vs. 3D frameworks) and identify packing defects .
Methodological Guidance for Future Research
Q. How to design experiments probing the ligand exchange dynamics of silver, 1-hexynyl- complexes?
- Stepwise Approach :
Kinetic Studies : Use stopped-flow UV-Vis to monitor ligand substitution rates with competing ligands (e.g., NH₃ or PR₃) .
Isotopic Labeling : Track ¹⁰⁹Ag NMR shifts during exchange with ¹⁰⁷Ag-enriched reagents .
Q. What statistical approaches validate the reproducibility of synthetic protocols for silver, 1-hexynyl- compounds?
- Recommendations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
